![molecular formula C11H21NO B13282836 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13282836.png)
7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
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Overview
Description
7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production methods for 7,10-Dimethyl-4-oxa-1-azaspiro[5 the Prins cyclization reaction is a promising method for large-scale production due to its efficiency and ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Scientific Research Applications
7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent due to its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the death of the bacterial cells, making it a potential candidate for antituberculosis drugs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but differ in the substituents attached to the ring structure .
Uniqueness: The uniqueness of this compound lies in its specific structural features and biological activities. Its ability to inhibit the MmpL3 protein and act as an agonist of the free fatty acid receptor FFA1 distinguishes it from other spirocyclic compounds . Additionally, its diverse range of applications in medicinal chemistry and other fields highlights its potential as a valuable research compound .
Biological Activity
7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, a compound with the CAS number 1855372-97-2, belongs to the class of spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H21NO, with a molecular weight of 183.29 g/mol. The compound features a unique spiro structure that contributes to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the spirocyclic structure may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Study 1: Antimicrobial Evaluation
A study conducted by researchers aimed to evaluate the antimicrobial activity of various spirocyclic compounds, including this compound. The results demonstrated significant inhibition of growth against several strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 0.25 | Staphylococcus aureus |
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines using an MTT assay. The findings indicated dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 40 |
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
8,11-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-9-3-4-10(2)11(7-9)8-13-6-5-12-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
GJVKMKDIPJZDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)COCCN2)C |
Origin of Product |
United States |
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